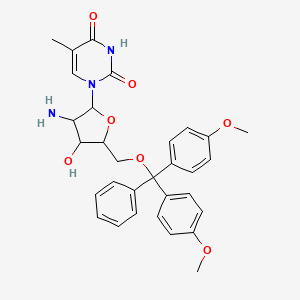![molecular formula C19H26O2Si B12094388 1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)-](/img/structure/B12094388.png)
1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)- is a chiral organosilicon compound. It is often used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal. The compound’s structure includes a propanol backbone with a silyl ether group, making it a valuable intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)- typically involves the following steps:
Starting Materials: The synthesis begins with (S)-1-Propanol and tert-butyldiphenylsilyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether.
Procedure: The (S)-1-Propanol is reacted with tert-butyldiphenylsilyl chloride in an anhydrous solvent like dichloromethane. The base is added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The purification process often involves distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)- undergoes various chemical reactions, including:
Oxidation: The silyl ether group can be oxidized to form silanols.
Reduction: The compound can be reduced to remove the silyl protecting group, regenerating the free alcohol.
Substitution: The silyl ether can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Tetrabutylammonium fluoride (TBAF) or other fluoride sources are used to cleave the silyl ether.
Substitution: Various nucleophiles can be used under mild conditions to replace the silyl group.
Major Products
The major products formed from these reactions include silanols, free alcohols, and substituted silyl ethers, depending on the reaction conditions and reagents used.
科学研究应用
1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)- has several applications in scientific research:
Chemistry: It is widely used as a protecting group for alcohols in organic synthesis, allowing for selective reactions on other functional groups.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)- exerts its effects involves the formation of a stable silyl ether bond. This bond protects the hydroxyl group of alcohols from unwanted reactions. The stability of the silyl ether allows for selective deprotection under specific conditions, making it a versatile tool in synthetic chemistry.
相似化合物的比较
Similar Compounds
Trimethylsilyl ethers: These are simpler silyl ethers used for similar purposes but with different stability and reactivity profiles.
Triisopropylsilyl ethers: These provide greater steric hindrance and stability compared to tert-butyldiphenylsilyl ethers.
Tert-butyldimethylsilyl ethers: These are commonly used protecting groups with a balance of stability and ease of removal.
Uniqueness
1-Propanol, 2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (S)- is unique due to its combination of steric bulk and stability, making it particularly useful for protecting alcohols in complex synthetic sequences. Its ability to be selectively removed under mild conditions adds to its versatility in organic synthesis.
This compound’s specific properties and applications make it a valuable tool in various fields of scientific research and industrial applications.
属性
分子式 |
C19H26O2Si |
|---|---|
分子量 |
314.5 g/mol |
IUPAC 名称 |
(2S)-2-[tert-butyl(diphenyl)silyl]oxypropan-1-ol |
InChI |
InChI=1S/C19H26O2Si/c1-16(15-20)21-22(19(2,3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,16,20H,15H2,1-4H3/t16-/m0/s1 |
InChI 键 |
SNKMOWPVBKLQFJ-INIZCTEOSA-N |
手性 SMILES |
C[C@@H](CO)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
规范 SMILES |
CC(CO)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Amino-4-[2-(trifluoromethyl)phenyl]butanoic acid hydrochloride](/img/structure/B12094336.png)
![Pyrrolidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12094343.png)



![7-bromo-2,5-dichloro-1H-benzo[d]imidazole](/img/structure/B12094363.png)





